

A Comparative Guide to Triphenylcorrole-Based Catalysts and Their Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,10,15-Triphenylcorrole

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The quest for efficient and robust catalysts is a cornerstone of modern chemistry, with profound implications for fields ranging from renewable energy to pharmaceutical synthesis. Among the diverse array of molecular catalysts, triphenylcorrole-based systems have emerged as a promising class of compounds, demonstrating notable activity in a variety of catalytic transformations. This guide provides an objective comparison of the performance of triphenylcorrole-based catalysts against other established catalytic systems, supported by experimental data, to aid researchers in the selection and design of next-generation catalysts.

Performance Comparison of Catalysts

The efficacy of a catalyst is quantified by several key metrics, including Turnover Number (TON), Turnover Frequency (TOF), and Faradaic Efficiency (FE) for electrocatalytic reactions. The following tables summarize the performance of triphenylcorrole-based catalysts in the Hydrogen Evolution Reaction (HER) and provide a comparative look at other catalysts in related fields.

Hydrogen Evolution Reaction (HER)

Cobalt triphenylcorrole complexes have been extensively studied for their ability to catalyze the production of hydrogen from water. The electronic properties of the triphenylcorrole ligand can be tuned by introducing substituents on the phenyl rings, which in turn influences the catalytic activity.

Catalyst	Metal Center	TON	TOF (s ⁻¹)	Faradaic Efficiency (%)	Conditions
Cobalt 5,10,15-tris(phenyl)corrole	Co	-	2.1	-	In phosphate buffer (pH 7.0) at an overpotential of -1.53 V vs Ag/AgCl.[1]
Cobalt 5,10,15-tris(4-nitrophenyl)corrole	Co	-	5.2	-	In phosphate buffer (pH 7.0) at an overpotential of -1.53 V vs Ag/AgCl.[1]
Cobalt Corrole (ortho-nitrobenzyl)	Co	-	0.038	-	In neutral aqueous system at 938 mV overpotential. [2][3]
Cobalt Corrole (meta-nitrobenzyl)	Co	-	0.035	-	In neutral aqueous system at 938 mV overpotential. [2][3]
Cobalt Corrole (para-nitrobenzyl)	Co	-	0.036	-	In neutral aqueous system at 938 mV overpotential. [2][3]

Cobalt Corrole (imidazole group)	Co	-	0.113	94.7	In aqueous media at an overpotential of 1138 mV. [4] [5]
Benchmark Catalyst					
Platinum	Pt	High	High	~100	Widely recognized as the most efficient HER catalyst, operates at near-zero overpotential in acidic media. [3] [6]

Note: Direct comparison of TOF values should be made with caution due to variations in experimental conditions such as electrolyte, pH, and overpotential.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of catalyst performance.[\[6\]](#)[\[7\]](#) Below are representative methodologies for key electrocatalytic reactions.

Electrocatalytic Hydrogen Evolution

Objective: To determine the turnover frequency (TOF) and Faradaic efficiency (FE) of a molecular catalyst for the hydrogen evolution reaction.

Methodology:

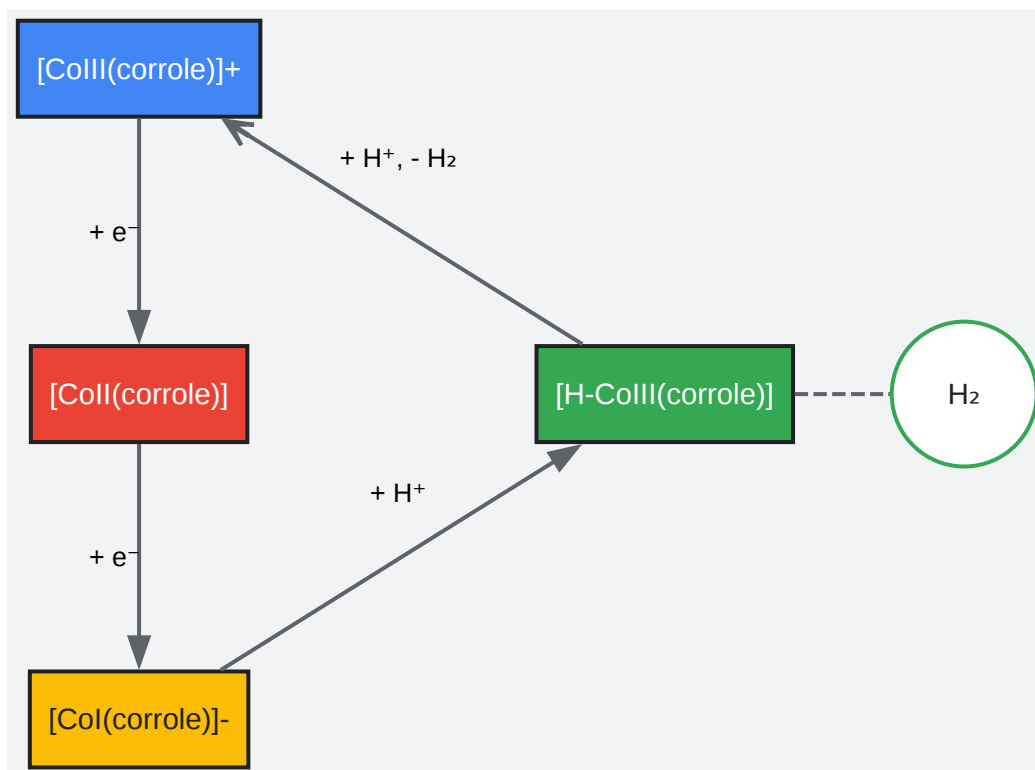
- **Electrochemical Cell Setup:** A standard three-electrode setup is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g.,

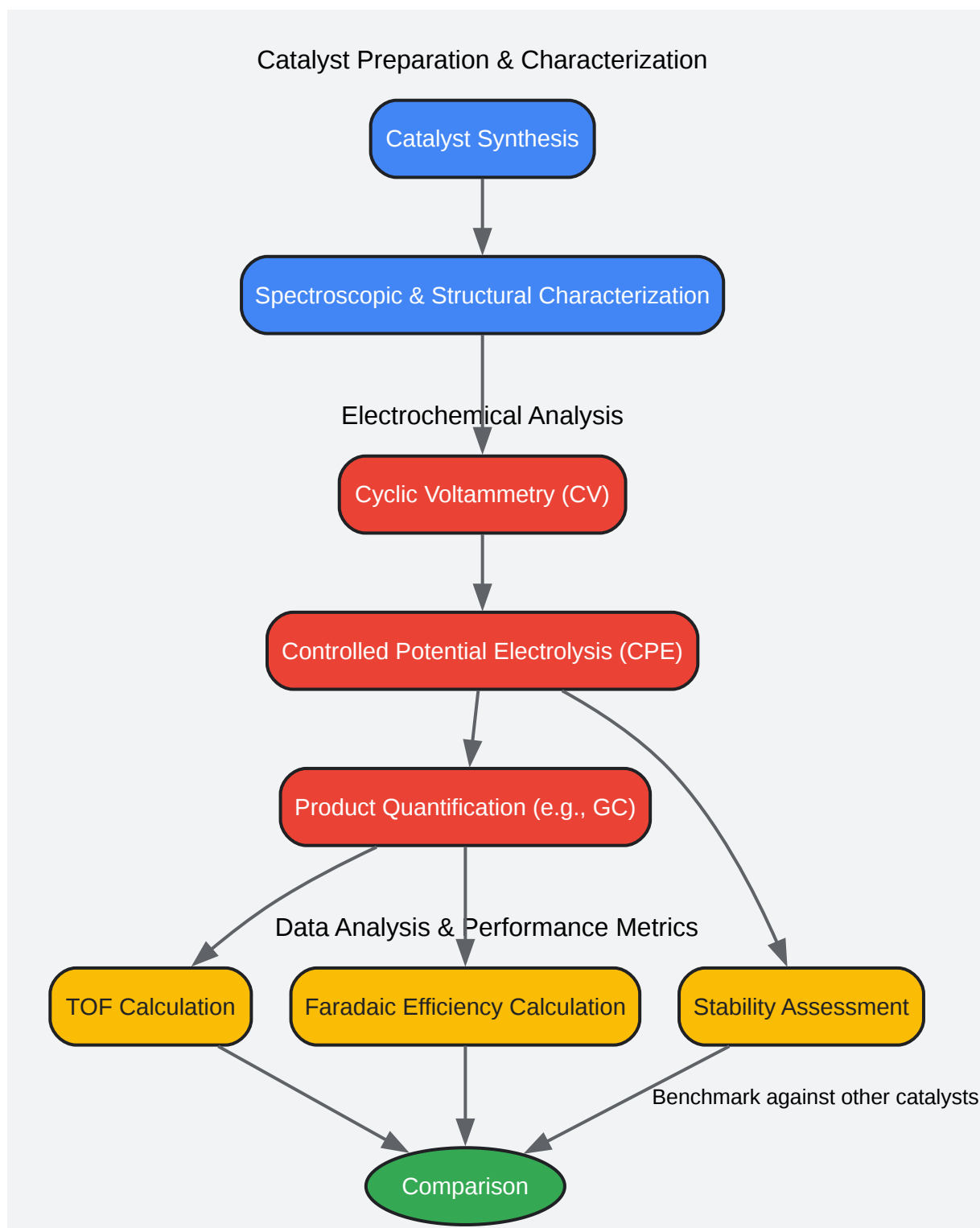
Ag/AgCl).[2]

- **Electrolyte Preparation:** An aqueous buffer solution with a known pH (e.g., 0.1 M phosphate buffer, pH 7.0) is prepared and deaerated by purging with an inert gas (e.g., argon) for at least 30 minutes.[2]
- **Catalyst Immobilization (if applicable):** The catalyst can be studied in a homogeneous solution or immobilized on the working electrode surface. For immobilization, a known amount of the catalyst is drop-casted onto the glassy carbon electrode and allowed to dry.
- **Cyclic Voltammetry (CV):** CV is performed in the deaerated electrolyte to determine the redox potentials of the catalyst. Subsequently, a proton source (e.g., a weak acid) is added, and the catalytic current is measured.
- **Controlled Potential Electrolysis (CPE):** CPE is carried out at a fixed potential, typically at the peak of the catalytic wave observed in the CV, for a defined period. The amount of hydrogen gas produced is quantified using gas chromatography.
- **Data Analysis:**
 - **TOF Calculation:** The TOF is calculated from the catalytic current during CPE using the following equation: $TOF = (i_{cat} / (n * F * N_{cat}))$ where i_{cat} is the catalytic current, n is the number of electrons transferred per mole of product (2 for H_2), F is the Faraday constant, and N_{cat} is the number of moles of the catalyst on the electrode surface or in the solution.
 - **Faradaic Efficiency Calculation:** The FE is determined by comparing the experimentally measured amount of hydrogen produced with the theoretical amount calculated from the total charge passed during electrolysis.[8]

Catalytic Cycle for Hydrogen Evolution with a Cobalt Corrole Catalyst

The following diagram illustrates a plausible catalytic cycle for hydrogen evolution mediated by a cobalt corrole complex. The cycle involves the reduction of the cobalt center, followed by protonation and subsequent hydrogen gas release.





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